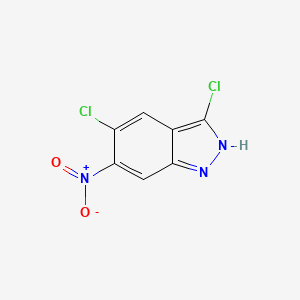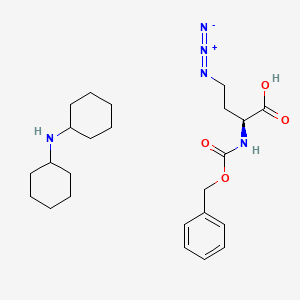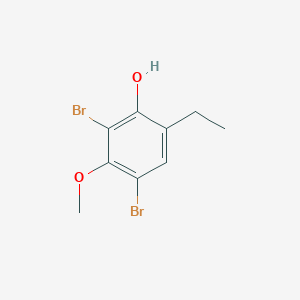
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate
概要
説明
“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is a derivative of benzotriazole, which is known to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzotriazole core structure, with a butyl group and a methyl ester group attached . The exact 3D structure is not available in the current resources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 233.27 . The compound is typically stored in refrigerated conditions . Further physical and chemical properties are not available in the current resources.科学的研究の応用
Environmental Implications and Degradation
Benzotriazoles, including derivatives similar to Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate, are recognized for their prevalence as micropollutants in aquatic environments due to their widespread use as corrosion inhibitors in various domestic and industrial applications. Studies on the biotransformation of benzotriazoles have elucidated aerobic degradation mechanisms in activated sludge, highlighting the formation of transformation products such as 1H-benzotriazole-5-carboxylic acid, indicating partial persistence in wastewater treatment processes. These findings emphasize the environmental relevance of these compounds and their derivatives, underscoring the significance of understanding their degradation pathways for mitigating their impact on water quality (Huntscha et al., 2014).
Corrosion Inhibition
The protective action of benzotriazole derivatives, including those with butyl groups, against copper corrosion is well-documented. These compounds form inhibitory films on copper surfaces, effectively hindering oxidative reactions and thereby offering significant protection against corrosion in various environments. The efficiency of these films is influenced by factors such as the length of the alkyl chain, highlighting the importance of molecular structure in their inhibitory performance (Tommesani et al., 1997).
Safety and Hazards
作用機序
Target of Action
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative . The primary targets of this compound are protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play a crucial role in protein digestion and regulation of the digestive process.
Mode of Action
The interaction of this compound with its targets results in an inhibitory effect on these protease enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in protein digestion and regulation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein digestion due to the inhibition of protease enzymes . This can lead to changes in the digestive process and potentially impact other biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is fairly water-soluble , which can affect its distribution and action in the body. , which can impact its excretion and potential environmental impact.
生化学分析
Biochemical Properties
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with protease enzymes such as chymotrypsin, trypsin, and papain . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing them from catalyzing their respective substrates. This inhibition can be crucial in regulating protease activity in various biological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions but may degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of protease activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body . The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to alterations in overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localizations enable this compound to interact with its target enzymes and regulatory proteins effectively, thereby exerting its biochemical effects.
特性
IUPAC Name |
methyl 1-butylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKGLJAFWRYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


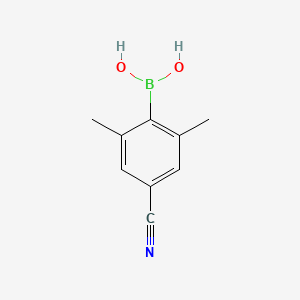

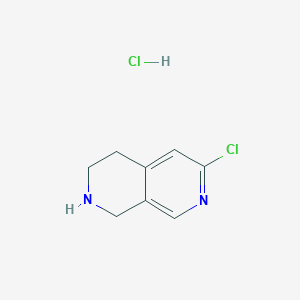




![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
